

Quality Control Parameters for 1-(2-Chlorophenyl)-4-hexylpiperazine (Research Grade)

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 1-(2-Chlorophenyl)-4-hexylpiperazine |
| CAS No.: | 866151-38-4 |
| Cat. No.: | B2723506 |

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Executive Summary & Application Context

1-(2-Chlorophenyl)-4-hexylpiperazine is a specialized arylpiperazine derivative utilized primarily as a high-affinity probe for serotonin (5-HT) receptors, specifically the 5-HT_{1A} subtype. Unlike its parent compound, 1-(2-chlorophenyl)piperazine (oCPP), which exhibits broad, non-selective binding, the addition of the n-hexyl chain significantly enhances lipophilicity and receptor affinity ($K_i \approx 2.67$ nM for 5-HT_{1A}), exploiting the hydrophobic pocket of the receptor's orthosteric binding site.

This guide defines the Quality Control (QC) architecture required to validate this compound for high-sensitivity applications such as radioligand binding assays, Structure-Activity Relationship (SAR) studies, and in vitro pharmacological profiling.

Comparative Overview: Why Quality Matters

In research settings, the purity of lipophilic ligands is critical. Impurities such as unreacted oCPP or alkyl halides can act as competitive antagonists or false positives in binding assays.

| Feature | 1-(2-Chlorophenyl)-4-hexylpiperazine | oCPP (Parent Scaffold) | 8-OH-DPAT (Reference) |
|----------------------|--|----------------------------------|----------------------------|
| Primary Target | 5-HT1A (High Affinity) | Non-selective (5-HT, Adrenergic) | 5-HT1A (Agonist) |
| Lipophilicity (LogP) | High (~5.6) | Moderate (~2.5) | Moderate |
| Solubility | DMSO, Ethanol (Water insoluble) | Water soluble (as HCl salt) | Water soluble |
| QC Criticality | Critical: Alkyl chain purity affects binding kinetics. | Moderate: Precursor purity. | High: Oxidation sensitive. |

Critical Quality Control Parameters (The "3-Pillar" Standard)

To ensure data reproducibility, the compound must pass three distinct QC pillars: Chemical Identity, Purity Profiling, and Functional Competence.

Pillar 1: Chemical Identity & Structural Verification

Objective: Confirm the presence of the n-hexyl chain and the integrity of the 2-chlorophenyl ring.

- ¹H-NMR Spectroscopy (500 MHz, DMSO-d₆):
 - Aromatic Region: Characteristic splitting pattern for 1,2-disubstituted benzene (4 protons).
 - Piperazine Core: Two triplets/multiplets around 2.5–3.0 ppm.
 - Hexyl Chain (The Differentiator):
 - Terminal methyl group (): Triplet at ~0.88 ppm.

- Methylene envelope (): Multiplet integration must account for 8 protons (positions 2-5 of the chain).
- -methylene (): Triplet at ~2.3 ppm.
- Mass Spectrometry (LC-MS/ESI):
 - Target Mass:
peak at 281.16 m/z (approx, based on Cl isotopes).
 - Isotope Pattern: Distinct 3:1 ratio for
confirms the chloro-substitution.

Pillar 2: Purity Profiling

Objective: Quantify impurities that interfere with receptor binding.

- HPLC Purity:
(Area %).
 - Method: Reverse Phase (C18).
 - Mobile Phase: High organic content (e.g., 80% Acetonitrile / 20% Water + 0.1% TFA) is required to elute this highly lipophilic compound.
 - Critical Impurity: 1-(2-Chlorophenyl)piperazine (oCPP). This is the starting material. It is more polar and will elute significantly earlier (lower Retention Time). Limit:
.
- Residual Solvents:
 - Acetonitrile/DMF (Synthesis solvents):
.

- Alkyl Halides (Hexyl bromide/chloride): Must be undetectable (genotoxic potential and reactive in assays).

Pillar 3: Functional Competence (Assay Validation)

Objective: Ensure the compound behaves as predicted in a biological system.

- Solubility Test: Clear solution in DMSO at 10 mM. Precipitation upon dilution into aqueous buffer (PBS) must be monitored; working concentrations typically require DMSO.
- Binding Affinity Check (Optional for Batch Release, Mandatory for Reference Standards):
 - Competitive binding against -8-OH-DPAT in CHO-h5HT1A cell membranes.
 - Acceptance Criteria:
value within 2.0 – 5.0 nM range.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Analysis

This method separates the lipophilic hexyl derivative from the polar oCPP precursor.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
,
.
- Mobile Phase:
 - Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).
 - Solvent B: Acetonitrile + 0.1% TFA.

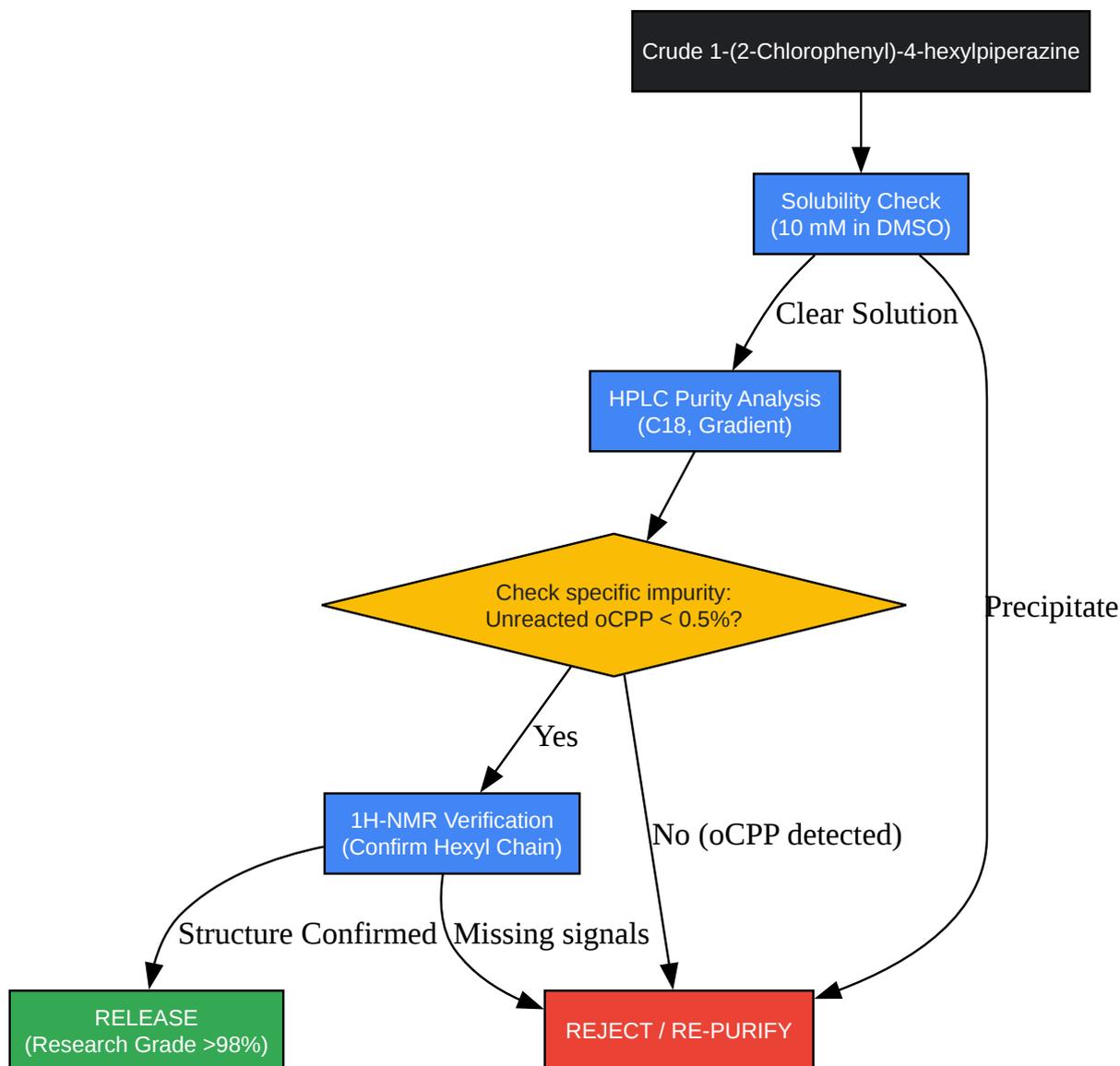
- Gradient:
 - 0–2 min: 20% B (Isocratic hold to elute polar salts/oCPP).
 - 2–15 min: 20%
95% B (Linear gradient).
 - 15–20 min: 95% B (Wash).
- Detection: UV at 210 nm (peptide bond/backbone) and 254 nm (aromatic ring).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Pass Criteria: Main peak retention time approx. 12-14 min; Single peak >98% area.

Protocol B: Solubility & Stability Handling

Due to the hexyl chain, this compound is prone to sticking to plastics (polystyrene).

- Stock Preparation: Dissolve 5 mg in 1.78 mL 100% DMSO to make a 10 mM stock. Vortex for 30 seconds.
- Storage: Aliquot into glass vials (not plastic eppendorfs) to prevent adsorption. Store at -20°C.
- Working Solution: Dilute stock 1:1000 into assay buffer immediately before use. Do not store diluted aqueous solutions >4 hours.

Visualization: QC Decision Logic



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Figure 1: Decision tree for batch release of research-grade arylpiperazine ligands.

References

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